Intermediate logP of 1.8 Positions 2-Amino-4-bromo-3,5,6-trifluoropyridine in a Favorable Lipophilicity Window for Lead-Like Molecules
The computed XLogP3-AA of this compound is 1.8, which is 0.7 log units higher than the 2-amino-3,5,6-trifluoropyridine analog lacking bromine (XLogP3-AA = 1.1) and 0.8 log units lower than the 4-bromo-2,3,5,6-tetrafluoropyridine analog lacking the amino group (XLogP3-AA = 2.6) . This intermediate value falls within the optimal lipophilicity range (logD 2–3) associated with favorable oral absorption and lower promiscuity risk, while the debromo analog is more polar and the tetrafluoro analog is more hydrophobic, which may lead to solubility-limited absorption or higher metabolic clearance.
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.8 |
| Comparator Or Baseline | 2-Amino-3,5,6-trifluoropyridine (CAS 3534-50-7): 1.1; 4-Bromo-2,3,5,6-tetrafluoropyridine (CAS 3511-90-8): 2.6 |
| Quantified Difference | +0.7 vs debromo analog; −0.8 vs tetrafluoro analog |
| Conditions | XLogP3-AA algorithm, PubChem 2024/2025 release |
Why This Matters
For procurement of building blocks in medicinal chemistry programs, the intermediate logP of this compound makes it a more attractive starting point for optimizing both potency and ADME properties compared to its more polar or more lipophilic counterparts.
- [1] PubChem. 2-Amino-4-bromo-3,5,6-trifluoropyridine. CID 23233902. Computed Properties: XLogP3-AA = 1.8. View Source
- [2] PubChem. 3,5,6-Trifluoropyridin-2-amine. CID 12508074. Computed Properties: XLogP3-AA = 1.1. View Source
- [3] PubChem. 4-Bromo-2,3,5,6-tetrafluoropyridine. CID 137965. Computed Properties: XLogP3-AA = 2.6. View Source
